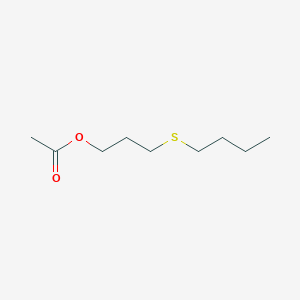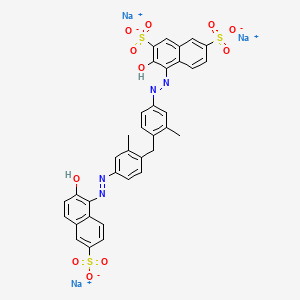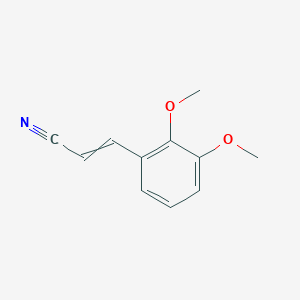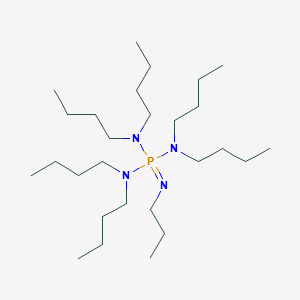phosphane CAS No. 82195-33-3](/img/structure/B14416070.png)
[4-(Dimethylphosphanyl)butyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylphosphanyl)butylphosphane is an organophosphorus compound that features two phosphane groups attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphanyl)butylphosphane typically involves the reaction of 4-chlorobutylphosphane with dimethylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydride. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(Dimethylphosphanyl)butylphosphane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylphosphanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphane groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Dimethylphosphanyl)butylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in processes such as hydroformylation and hydrogenation.
Biology
In biological research, this compound is explored for its potential in drug delivery systems. Its unique structure allows for the attachment of various bioactive molecules, facilitating targeted delivery and controlled release.
Medicine
In medicine, 4-(Dimethylphosphanyl)butylphosphane is investigated for its potential use in radiopharmaceuticals. The compound’s ability to chelate metal ions makes it suitable for imaging and therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its role in the formation of metal-organic frameworks (MOFs) and other porous materials is of particular interest for applications in gas storage and separation.
Wirkmechanismus
The mechanism of action of 4-(Dimethylphosphanyl)butylphosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand, but with three phenyl groups instead of a butyl chain.
Tris(dimethylphosphanyl)methane: Features three dimethylphosphane groups attached to a central carbon atom.
Uniqueness
4-(Dimethylphosphanyl)butylphosphane is unique due to its combination of a butyl chain and dimethylphosphane groups, providing a balance between flexibility and steric hindrance. This unique structure allows for specific interactions with metal centers, making it a versatile ligand in various catalytic applications.
Eigenschaften
CAS-Nummer |
82195-33-3 |
|---|---|
Molekularformel |
C18H24P2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
4-dimethylphosphanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H24P2/c1-19(2)15-9-10-16-20(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3 |
InChI-Schlüssel |
ZHHWQCCLLHCQNG-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)CCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)




